beta-Citryl-L-glutamic acid
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Overview
Description
Beta-citrylglutamic acid is an N-acyl-L-glutamic acid in which the acyl group is specified as beta-citryl. It has a role as a human metabolite and an iron chelator. It is a tetracarboxylic acid and a N-acyl-L-glutamic acid. It derives from a citric acid.
Scientific Research Applications
1. Role in Spermatogenesis
Beta-Citryl-L-glutamic acid is notably concentrated in the testes of various adult animals, including mammals. It plays a significant role in spermatogenesis, with its concentration increasing in young rats during the development of late spermatocytes into early spermatids. This suggests its importance in the fertility and reproductive functions of mammals (Miyake, Kume, & Kakimoto, 1982).
2. Presence in Newborn Rat Brain
Beta-Citryl-L-glutamic acid has been identified in the brains of newborn rats. Its concentration is highest at birth and diminishes significantly by 24 days post-birth, indicating its potential role in early brain development (Miyake, Kakimoto, & Sorimachi, 1978).
3. Occurrence in Human Urine
This compound has also been isolated from human urine, indicating its systemic presence and potential metabolic significance in humans (Miyake, Morino, Mizobuchi, & Kakimoto, 1982).
4. Enzymatic Activity in Rat Testes
An enzyme in rat testes that hydrolyzes beta-Citryl-L-glutamate to citrate and glutamate has been characterized, suggesting specific biochemical pathways in which this compound is involved (Miyake, Innami, & Kakimoto, 1983).
5. Role as an Endogenous Iron Chelator
Beta-Citryl-L-glutamate is an endogenous low molecular weight Fe chelator, initially isolated from developing brains. It forms complexes with various metal ions and is effective in solubilizing Fe from certain compounds, indicating its potential role in iron metabolism and oxidative stress regulation (Hamada-Kanazawa et al., 2010).
properties
CAS RN |
69281-09-0 |
---|---|
Product Name |
beta-Citryl-L-glutamic acid |
Molecular Formula |
C11H15NO10 |
Molecular Weight |
321.24 g/mol |
IUPAC Name |
3-[[(1S)-1,3-dicarboxypropyl]carbamoyl]-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C11H15NO10/c13-6(14)2-1-5(9(19)20)12-10(21)11(22,3-7(15)16)4-8(17)18/h5,22H,1-4H2,(H,12,21)(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t5-/m0/s1 |
InChI Key |
GAQNUGISBQJMKO-YFKPBYRVSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O |
SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O |
synonyms |
eta-citryl-L-glutamate beta-citryl-L-glutamic acid beta-citrylglutamic acid beta-citrylglutamic acid, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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